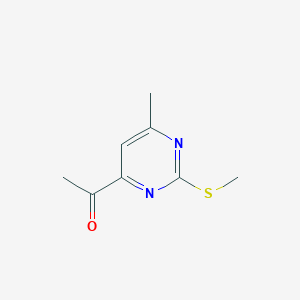
1-(6-Methyl-2-(methylthio)pyrimidin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-2-(methylthio)pyrimidin-4-yl)ethan-1-one is a heterocyclic compound featuring a pyrimidine ring substituted with a methylthio group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-2-(methylthio)pyrimidin-4-yl)ethan-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylthio-4,6-dimethylpyrimidine with ethanone derivatives in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methyl-2-(methylthio)pyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the methylthio group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-2-(methylthio)pyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with enzymatic processes or bind to specific receptors. For instance, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, leading to its observed bioactivity .
Comparison with Similar Compounds
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Similar structure but with a phenylamino group instead of a methylthio group.
3-Methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-ol: Contains a pyrazole ring fused to the pyrimidine core.
Uniqueness: 1-(6-Methyl-2-(methylthio)pyrimidin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methylthio group and a carbonyl group allows for diverse chemical reactivity and potential bioactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2OS/c1-5-4-7(6(2)11)10-8(9-5)12-3/h4H,1-3H3 |
InChI Key |
WWQDXXPOZYNLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















